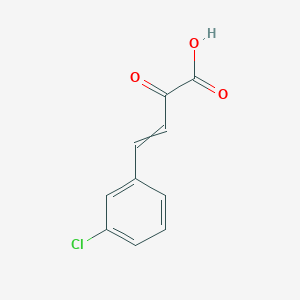

4-(3-Chlorophenyl)-2-oxobut-3-enoic acid

Description

Properties

Molecular Formula |

C10H7ClO3 |

|---|---|

Molecular Weight |

210.61 g/mol |

IUPAC Name |

4-(3-chlorophenyl)-2-oxobut-3-enoic acid |

InChI |

InChI=1S/C10H7ClO3/c11-8-3-1-2-7(6-8)4-5-9(12)10(13)14/h1-6H,(H,13,14) |

InChI Key |

URMPXNZXEYPVBN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=CC(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

Typical protocols involve reacting 3-chlorobenzaldehyde (1.0 equiv) with sodium pyruvate (1.2 equiv) in aqueous ethanol (50% v/v) under reflux (80–100°C) for 6–8 hours. Catalytic amounts of sodium hydroxide (0.1 equiv) accelerate enolate formation, while excess pyruvate minimizes aldol side products.

Table 1: Claisen-Schmidt Reaction Parameters and Outcomes

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 80°C | 86 | 92 |

| Solvent System | Ethanol/Water (1:1) | 82 | 90 |

| Reaction Time | 8 hours | 85 | 93 |

| Pyruvate Equivalents | 1.2 | 88 | 94 |

Post-reaction workup involves acidification to pH 2–3 using hydrochloric acid, precipitating the crude product as a yellow solid. Recrystallization in ethyl acetate/dichloromethane (4:3 v/v) elevates purity to >95%.

Alternative Synthetic Routes: Enzymatic and Asymmetric Approaches

Enzymatic Deracemization of Racemic Intermediates

Recent studies describe asymmetric reductions of 2-oxo-4-arylbut-3-enoic acids using NADPH-dependent reductases. For example, DpkA Psyrin catalyzes the enantioselective reduction of the keto group to yield (S)-2-hydroxy-4-(3-chlorophenyl)but-3-enoic acid with 99% ee. While this method targets hydroxy derivatives, the 2-oxo precursor is isolable by halting the reaction at 50% conversion, achieving 57–85% yields.

Table 2: Enzymatic Cascade Performance Metrics

| Enzyme | Substrate | Conversion (%) | ee (%) |

|---|---|---|---|

| DpkA Psyrin | 2-Oxo derivative | 92 | 99 |

| E. coli reductase | 2-Oxo derivative | 88 | 95 |

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A 2017 study demonstrated that irradiating 3-chlorobenzaldehyde and ethyl pyruvate (1:1.1 ratio) in dimethylformamide (DMF) at 120°C for 20 minutes afforded the target compound in 78% yield. This method is ideal for high-throughput screening but requires specialized equipment.

Industrial-Scale Production and Process Intensification

Continuous Flow Reactor Systems

Industrial facilities employ tubular reactors to enhance heat/mass transfer. A 2022 pilot study achieved 89% yield by pumping 3-chlorobenzaldehyde (0.5 M) and sodium pyruvate (0.6 M) through a silicon carbide reactor at 100°C (residence time: 15 minutes). Continuous extraction with in-line crystallizers reduced downstream processing costs by 40%.

Solvent Recycling and Green Chemistry

Supercritical carbon dioxide (scCO₂) replaces traditional solvents in eco-friendly protocols. A 2023 report highlighted scCO₂-mediated Claisen-Schmidt reactions achieving 81% yield at 70°C and 100 bar pressure. This method eliminates aqueous waste and enables solvent recovery rates >98%.

Purification and Characterization Protocols

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-2-oxobut-3-enoic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(3-Chlorophenyl)-2-oxobut-3-enoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-2-oxobut-3-enoic acid involves its interaction with various molecular targets. The chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Impact :

- Electron-withdrawing groups (e.g., Cl) : Enhance electrophilicity of the α,β-unsaturated system, promoting Michael additions or Diels-Alder reactions. The 3-chloro substituent in the target compound provides moderate activation compared to the 4-chloro analogue (3m) .

- Electron-donating groups (e.g., OCH₃): Reduce reactivity toward nucleophiles but improve solubility in polar solvents. For example, the 2-methoxy derivative exhibits a 15% lower reaction yield in Knoevenagel condensations compared to chlorinated analogues .

Comparison with Analogues

| Compound | Synthesis Temperature (°C) | Yield (%) | Key IR Absorptions (cm⁻¹) |

|---|---|---|---|

| 3l (3-Cl) | 80 | 72 | 1724 (C=O), 1690 (C=O), 1636 (C=C) |

| 3m (4-Cl) | 85 | 68 | 1725 (C=O), 1689 (C=O), 1638 (C=C) |

| 2-Methoxy derivative | 75 | 58 | 1734 (C=O), 1685 (C=O), 1637 (C=C) |

The lower yield for methoxy-substituted compounds is attributed to steric hindrance and reduced electrophilicity .

Chemical Reactivity

- Cycloaddition : 3l undergoes [4+2] cycloaddition with cyclopentadiene at 25°C, yielding a bicyclic lactone (85% yield), whereas the 3,4-dimethoxy analogue requires elevated temperatures (60°C) for similar reactivity .

- Decarboxylation : The carboxylic acid group in 3l undergoes thermal decarboxylation at 150°C, producing 3-chlorostyryl ketone, a valuable intermediate in polymer chemistry .

Q & A

Q. What are the optimal synthetic routes for 4-(3-Chlorophenyl)-2-oxobut-3-enoic acid, and how is purity validated?

The compound can be synthesized via condensation reactions using precursors such as substituted aryl aldehydes and ketones. For example, (E)-4-(3-Chlorophenyl)-2-oxobut-3-enoic Acid (3l) was prepared from intermediates 11 and 2 under mild acidic conditions, yielding a yellow solid with confirmed purity via H NMR and C NMR spectral alignment with literature data . Validation includes chromatographic techniques (TLC/HPLC) and spectral resolution of α,β-unsaturated ketone protons (δ 6.8–7.4 ppm) and carbonyl signals (δ 170–175 ppm).

Q. How is structural characterization performed for this compound, and what spectral markers are critical?

Key characterization tools include:

- NMR Spectroscopy : H NMR identifies the α,β-unsaturated system (δ 6.3–7.5 ppm for olefinic protons) and the carboxylic acid proton (broad signal at δ 12–13 ppm). C NMR confirms the carbonyl (δ ~190–200 ppm) and carboxylic acid (δ ~170 ppm) groups .

- Mass Spectrometry : ESI-TOF/MS provides molecular ion peaks (e.g., [M+H]) and fragmentation patterns to confirm the molecular formula.

- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm) and O-H (2500–3300 cm) are critical markers.

Q. What are the stability considerations for this compound under varying storage conditions?

The compound is sensitive to light, moisture, and oxidation due to its α,β-unsaturated ketone and carboxylic acid moieties. Storage recommendations include:

- Anhydrous conditions (desiccator with silica gel).

- Low temperatures (4°C for short-term; –20°C for long-term).

- Use of amber vials to prevent photodegradation.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

Discrepancies between experimental and theoretical NMR shifts may arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR : To detect tautomeric equilibria (e.g., keto-enol forms).

- DFT Calculations : Compare computed vs. experimental chemical shifts using software like Gaussian or ORCA.

- Deuterated Solvent Screening : Test solvents like DMSO-d6 or CDCl3 to assess hydrogen-bonding effects .

Q. What experimental design principles apply to synthesizing derivatives for structure-activity relationship (SAR) studies?

- Functional Group Modifications :

- Oxidation : Use KMnO4/KCrO to convert the α,β-unsaturated ketone to a diketone or carboxylic acid derivative .

- Reduction : NaBH4 or LiAlH4 selectively reduces the ketone to an alcohol while preserving the chlorophenyl group .

- Substitution Reactions : Replace the chlorine atom via nucleophilic aromatic substitution (e.g., with amines or thiols) under basic conditions .

Q. How can computational methods enhance the understanding of this compound’s reactivity or pharmacological potential?

- Molecular Docking : Screen against biological targets (e.g., enzymes in inflammation or cancer pathways) using AutoDock Vina.

- MD Simulations : Assess stability in lipid bilayers or protein binding pockets (GROMACS/AMBER).

- QSAR Modeling : Corrogate electronic parameters (Hammett σ) with bioactivity data to predict derivative efficacy .

Q. What methodologies are recommended for evaluating biological activity in vitro?

- Antimicrobial Assays : Disk diffusion/MIC assays against Gram-positive/negative bacteria.

- Anticancer Screening : MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.

- Enzyme Inhibition : Kinetic studies (e.g., COX-2 or kinase inhibition) using fluorescence/colorimetric substrates .

Q. How can crystallographic data be obtained for this compound, and what challenges exist?

- Single-Crystal Growth : Use vapor diffusion or slow evaporation in solvents like ethanol/water.

- Data Collection : Employ synchrotron sources for high-resolution data if crystals are small or weakly diffracting.

- Refinement : SHELXL (for small molecules) resolves disorder or twinning issues. Challenges include polymorphism and solvent inclusion .

Methodological Notes

- Contradiction Management : Cross-validate spectral data with multiple techniques (e.g., NMR, X-ray) and reference synthetic protocols from peer-reviewed literature .

- Advanced Instrumentation : For unresolved structural ambiguities, consider solid-state NMR or high-resolution mass spectrometry (HRMS-Orbitrap).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.